Unii-vdxvabrqtv

Vue d'ensemble

Description

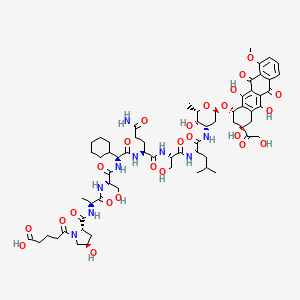

L-377202 est un conjugué peptide-doxorubicine activé par l'antigène spécifique de la prostate. Ce composé est conçu pour cibler et tuer sélectivement les cellules tumorales de la prostate qui expriment l'antigène spécifique de la prostate. Le conjugué se compose d'un peptide lié à l'agent chimiothérapeutique doxorubicine, qui est libéré lors de l'activation par l'antigène spécifique de la prostate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de L-377202 implique une synthèse peptidique en phase solide à partir de la résine Boc-Leu-PAM. Le groupe protecteur Boc est éliminé à l'aide d'acide trifluoroacétique dans le dichlorométhane. L'incorporation séquentielle d'acides aminés tels que la N-Fmoc-L-sérine (O-t-Bu), la N-Fmoc-L-glutamine (Trt), la N-Fmoc-L-cyclohexylglycine et la N-Fmoc-L-alanine est réalisée à l'aide de dicyclohexylcarbodiimide et d'activation au 1-hydroxybenzotriazole dans la N-méthyl-2-pyrrolidinone. Chaque étape est suivie d'une déprotection Fmoc avec de la pipéridine dans le diméthylformamide .

Le peptide est ensuite couplé à la N-Boc-trans-4-hydroxy-L-proline, suivie de l'élimination des groupes protecteurs par l'acide trifluoroacétique dans le dichlorométhane. Le peptide est acylé avec l'ester monofluorenylméthylique de l'acide glutarique et libéré de la résine à l'aide de fluorure d'hydrogène en présence d'anisole. Enfin, le peptide est couplé au groupe amino de la doxorubicine à l'aide d'azide de diphénylphosphoryle ou de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide en présence de 1-hydroxy-7-azabenzotriazole .

Méthodes de production industrielle : La production industrielle de L-377202 suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique des synthétiseurs peptidiques automatisés et des techniques de purification à grande échelle telles que la chromatographie liquide haute performance.

Analyse Des Réactions Chimiques

Types de réactions : L-377202 subit une hydrolyse lorsqu'il est exposé à l'antigène spécifique de la prostate, ce qui entraîne la libération de la doxorubicine et de la leucine-doxorubicine. Cette hydrolyse est une réaction clé qui active le composé en présence de cellules tumorales de la prostate .

Réactifs et conditions courants :

Hydrolyse : L'antigène spécifique de la prostate agit comme réactif, clivant le conjugué peptide-doxorubicine.

Réactions de couplage : L'azide de diphénylphosphoryle ou le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide en présence de 1-hydroxy-7-azabenzotriazole sont utilisés pour coupler le peptide à la doxorubicine.

Principaux produits :

- Leucine-doxorubicine

- Doxorubicine

4. Applications de la recherche scientifique

L-377202 a des applications significatives dans le domaine de la recherche sur le cancer, en particulier pour le traitement du cancer de la prostate. Il est conçu pour cibler et tuer sélectivement les cellules tumorales de la prostate qui expriment l'antigène spécifique de la prostate, réduisant ainsi la toxicité systémique par rapport à la doxorubicine conventionnelle .

Chimie :

- Utilisé comme composé modèle pour étudier les conjugués peptide-médicament et leurs mécanismes d'activation.

Biologie :

- Investigué pour sa cytotoxicité sélective envers les cellules cancéreuses de la prostate.

Médecine :

- Évalué dans des essais cliniques pour son efficacité et sa sécurité dans le traitement du cancer de la prostate hormono-réfractaire .

Industrie :

- Utilisation potentielle dans le développement de thérapies anticancéreuses ciblées avec des effets secondaires réduits.

5. Mécanisme d'action

L-377202 exerce ses effets par un mécanisme qui implique l'activation sélective du conjugué peptide-doxorubicine par l'antigène spécifique de la prostate. L'enzyme clive le peptide, libérant les agents chimiothérapeutiques actifs doxorubicine et leucine-doxorubicine. Ces agents interfèrent ensuite avec la réplication de l'ADN en inhibant la topoisomérase II, ce qui conduit à la mort cellulaire .

Cibles et voies moléculaires :

- Antigène spécifique de la prostate : Clive le conjugué peptide-doxorubicine.

- Topoisomérase II : Inhibée par la doxorubicine, conduisant à des dommages à l'ADN et à la mort cellulaire.

Applications De Recherche Scientifique

L-377202 has significant applications in the field of cancer research, particularly for the treatment of prostate cancer. It is designed to selectively target and kill prostate tumor cells that express prostate-specific antigen, thereby reducing systemic toxicity compared to conventional doxorubicin .

Chemistry:

- Used as a model compound for studying peptide-drug conjugates and their activation mechanisms.

Biology:

- Investigated for its selective cytotoxicity towards prostate cancer cells.

Medicine:

- Evaluated in clinical trials for its efficacy and safety in treating hormone-refractory prostate cancer .

Industry:

- Potential use in developing targeted cancer therapies with reduced side effects.

Mécanisme D'action

L-377202 exerts its effects through a mechanism that involves the selective activation of the peptide-doxorubicin conjugate by prostate-specific antigen. The enzyme cleaves the peptide, releasing the active chemotherapeutic agents doxorubicin and leucine-doxorubicin. These agents then interfere with DNA replication by inhibiting topoisomerase II, leading to cell death .

Molecular Targets and Pathways:

- Prostate-specific antigen: Cleaves the peptide-doxorubicin conjugate.

- Topoisomerase II: Inhibited by doxorubicin, leading to DNA damage and cell death.

Comparaison Avec Des Composés Similaires

L-377202 est unique en son activation sélective par l'antigène spécifique de la prostate, ce qui permet une administration ciblée de la doxorubicine aux cellules tumorales de la prostate. Cela réduit la toxicité systémique par rapport à la doxorubicine conventionnelle .

Composés similaires :

- DTS-201 (CPI-0004Na) : Un autre conjugué peptide-doxorubicine activé par des protéases spécifiques au cancer .

- Composé 5 (Bristol-Myers Squibb) : Un traitement activé par le cancer similaire .

L-377202 se distingue par son activation spécifique par l'antigène spécifique de la prostate, ce qui le rend particulièrement efficace pour le traitement du cancer de la prostate.

Propriétés

Numéro CAS |

207395-85-5 |

|---|---|

Formule moléculaire |

C65H89N9O25 |

Poids moléculaire |

1396.4 g/mol |

Nom IUPAC |

5-[(2S,4R)-2-[[(2S)-1-[[(2S)-1-[[(1S)-2-[[(2S)-5-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-1-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H89N9O25/c1-28(2)19-37(60(91)69-36-21-47(98-30(4)53(36)84)99-42-23-65(96,43(79)27-77)22-34-49(42)57(88)51-50(55(34)86)54(85)33-13-9-14-41(97-5)48(33)56(51)87)70-61(92)38(25-75)72-59(90)35(17-18-44(66)80)68-64(95)52(31-11-7-6-8-12-31)73-62(93)39(26-76)71-58(89)29(3)67-63(94)40-20-32(78)24-74(40)45(81)15-10-16-46(82)83/h9,13-14,28-32,35-40,42,47,52-53,75-78,84,86,88,96H,6-8,10-12,15-27H2,1-5H3,(H2,66,80)(H,67,94)(H,68,95)(H,69,91)(H,70,92)(H,71,89)(H,72,90)(H,73,93)(H,82,83)/t29-,30-,32+,35-,36-,37-,38-,39-,40-,42-,47-,52-,53+,65-/m0/s1 |

Clé InChI |

CZXGBIFEWYVYJY-NPLULESDSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C6CCCCC6)NC(=O)C(CO)NC(=O)C(C)NC(=O)C7CC(CN7C(=O)CCCC(=O)O)O)O |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C6CCCCC6)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]7C[C@H](CN7C(=O)CCCC(=O)O)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C6CCCCC6)NC(=O)C(CO)NC(=O)C(C)NC(=O)C7CC(CN7C(=O)CCCC(=O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L 377202; L-377202; L377202; L-377,202; L 377,202; L377,202; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

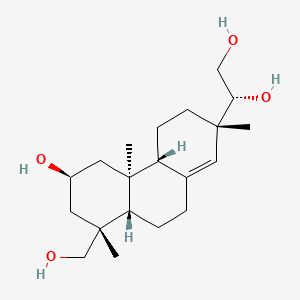

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)